molecular formula C25H24FN3O4S B11335750 N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide

N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide

Cat. No.: B11335750
M. Wt: 481.5 g/mol
InChI Key: WALXWYJAPWCQBL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazine core, making it of interest for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Acetylation: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the acetylated dibenzo-thiazine with N,N-diethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated core might enhance its binding affinity and metabolic stability.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated core could enhance its binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-{[(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N,N-diethyl-2-{[(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, lipophilicity, and metabolic stability, making it unique and potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N,N-diethyl-2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H24FN3O4S/c1-3-28(4-2)25(31)19-10-5-7-11-21(19)27-24(30)16-29-22-14-13-17(26)15-20(22)18-9-6-8-12-23(18)34(29,32)33/h5-15H,3-4,16H2,1-2H3,(H,27,30)

InChI Key

WALXWYJAPWCQBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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